C5a Receptor agonist, mouse, human

Description

Overview of the Complement System and C5a Generation

The complement system is a vital component of the innate immune system, comprising a network of plasma proteins that act in a cascade to defend against pathogens. ontosight.ai Activation of the complement system can occur through three main pathways: the classical, alternative, and lectin pathways. nih.govaai.org All three pathways converge to activate C5 convertases, which cleave the fifth component of complement, C5, into two fragments: C5a and C5b. wikipedia.orgwikipedia.org

C5a is a potent 74-amino acid pro-inflammatory polypeptide that plays a critical role in the inflammatory response. nih.govwikipedia.org It is considered a powerful anaphylatoxin and chemoattractant. wikipedia.orgnih.gov While the liver is the primary source of C5, it can also be synthesized by macrophages, leading to localized increases in C5a. wikipedia.org Additionally, certain proteases released by neutrophils and macrophages can generate C5a, representing an "extrinsic pathway" of the complement system. nih.gov For instance, thrombin, a key protein in the coagulation cascade, can cleave C5 to generate biologically active C5a, indicating a direct link between the complement and coagulation systems. researchgate.netnih.gov Phagocytic cells, like neutrophils and alveolar macrophages, can also directly cleave C5 to produce C5a, a process that can be independent of the plasma complement system. nih.gov

Identification and Characterization of C5a Receptors: C5aR1 (CD88) and C5aR2 (GPR77)

C5a exerts its biological effects by binding to two distinct seven-transmembrane G protein-coupled receptors (GPCRs): C5a receptor 1 (C5aR1), also known as CD88, and C5a receptor 2 (C5aR2), also known as GPR77 or C5L2. nih.govsinobiological.com The genes for both receptors are located on human chromosome 19. sinobiological.com

C5aR1 (CD88) was the first C5a receptor to be identified and is considered the primary signaling receptor for C5a. nih.govnih.gov It couples to G proteins, primarily of the Gαi family, to initiate downstream signaling cascades. nih.govresearchgate.net Activation of C5aR1 leads to a variety of cellular responses, including chemotaxis, degranulation, cytokine production, and phagocytosis. ontosight.aisinobiological.com The interaction between C5a and C5aR1 is a two-step process involving the binding of the C5a core to the N-terminus of the receptor, followed by the interaction of the C-terminus of C5a with the transmembrane domains of C5aR1, leading to receptor activation. wikipedia.org

C5aR2 (GPR77/C5L2) was identified later and its function has been a subject of considerable research and debate. nih.gov Initially, it was thought to be a non-signaling "decoy" receptor because it does not appear to couple to G proteins. nih.govuq.edu.au However, more recent studies have shown that C5aR2 can modulate C5aR1 activity and mediate its own signaling events, often through β-arrestin pathways. researchgate.netnih.govgenecards.org C5aR2 has a high affinity for C5a and its metabolite, C5a-desArg. genecards.orgnih.gov Its role is complex, with reports suggesting both pro- and anti-inflammatory functions depending on the context. nih.gov

Comparative Analysis of C5a Receptor Expression and Distribution (Mouse and Human)

The expression and distribution of C5a receptors are widespread but show some species-specific and cell-type-specific differences between mice and humans.

In humans, C5aR1 and C5aR2 are expressed on a wide variety of cells. nih.gov They are particularly abundant on immune cells such as neutrophils, monocytes, macrophages, and T cells. nih.govwikipedia.org Expression has also been documented on non-myeloid cells including endothelial cells, smooth muscle cells, and various tissue cells. nih.govsinobiological.com For instance, in early skin lesions of bullous pemphigoid patients, T cells and macrophages are the dominant cell types expressing C5aR1, while mast cells and eosinophils are the main cell types expressing C5aR2. nih.gov

In mice, the expression patterns are largely similar, with C5aR1 and C5aR2 found on various immune and non-immune cells. uq.edu.augenobiotx.com However, there are differences in the C5a molecule itself between the two species. Human C5a is a 74-amino acid glycosylated peptide, while mouse C5a is a 77-amino acid non-glycosylated peptide. nih.gov These structural differences can lead to variations in receptor binding and activation. For example, murine C5a-desArg retains a high level of activity on its cognate receptor, in contrast to its human counterpart. nih.gov Studies using humanized mouse models, where the endogenous mouse C5ar1 and C5ar2 genes are replaced with their human counterparts, are valuable tools for investigating the human-specific aspects of C5a receptor function in vivo. genobiotx.com

| Receptor | Human Cell Types | Mouse Cell Types | Key Characteristics |

|---|---|---|---|

| C5aR1 (CD88) | Neutrophils, Monocytes, Macrophages, T cells, Endothelial cells, Smooth muscle cells | Similar to human; widely expressed on immune cells | Primary signaling receptor for C5a, couples to Gαi proteins, mediates pro-inflammatory responses. |

| C5aR2 (GPR77/C5L2) | Neutrophils, Monocytes, Macrophages, Mast cells, Eosinophils | Similar to human; expression patterns are being actively investigated | Modulates C5aR1, signals through β-arrestin, has both pro- and anti-inflammatory roles. |

Significance of C5a Receptor Agonists in Academic Research

C5a receptor agonists are indispensable tools in academic research for several reasons. They allow for the precise investigation of C5a receptor function in both in vitro and in vivo models. By selectively activating C5aR1 and/or C5aR2, researchers can dissect the specific signaling pathways and cellular responses mediated by each receptor. acs.orgaai.org

The development of synthetic C5a receptor agonists, including peptide-based and non-peptidic small molecules, has been crucial for these studies. nih.govanaspec.com These agonists have been used to:

Elucidate the molecular mechanisms of C5a-induced inflammation. nih.gov

Investigate the role of C5a in various diseases, including sepsis, rheumatoid arthritis, asthma, and neurodegenerative disorders. nih.govaai.org

Explore the potential of C5a receptor modulation for therapeutic purposes. For instance, while antagonists are being developed to block excessive inflammation, agonists could have value as immunostimulants. nih.gov

Define the structure-activity relationships of C5a and its receptors, which is critical for the design of more specific and potent pharmacological tools. uq.edu.au

The use of C5a receptor agonists in animal models, particularly in mice, has significantly advanced our understanding of the physiological and pathological roles of the C5a-C5aR axis. nih.govuq.edu.au These studies have been instrumental in validating the C5a receptors as potential therapeutic targets for a wide range of inflammatory and immune-mediated diseases. frontiersin.org

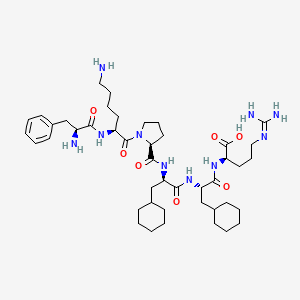

Structure

2D Structure

Properties

Molecular Formula |

C44H72N10O7 |

|---|---|

Molecular Weight |

853.1 g/mol |

IUPAC Name |

(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-cyclohexylpropanoyl]amino]-3-cyclohexylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C44H72N10O7/c45-23-11-10-20-33(50-38(55)32(46)26-29-14-4-1-5-15-29)42(59)54-25-13-22-37(54)41(58)53-36(28-31-18-8-3-9-19-31)40(57)52-35(27-30-16-6-2-7-17-30)39(56)51-34(43(60)61)21-12-24-49-44(47)48/h1,4-5,14-15,30-37H,2-3,6-13,16-28,45-46H2,(H,50,55)(H,51,56)(H,52,57)(H,53,58)(H,60,61)(H4,47,48,49)/t32-,33-,34+,35-,36+,37-/m0/s1 |

InChI Key |

YYWDMFJVGBBMHS-OWXIHBOWSA-N |

Isomeric SMILES |

C1CCC(CC1)C[C@H](C(=O)N[C@@H](CC2CCCCC2)C(=O)N[C@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CC4=CC=CC=C4)N |

Canonical SMILES |

C1CCC(CC1)CC(C(=O)NC(CC2CCCCC2)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC4=CC=CC=C4)N |

Origin of Product |

United States |

Molecular Mechanisms and Intracellular Signaling Pathways Activated by C5a Receptor Agonists

C5aR1-Mediated Canonical Signaling

C5aR1 is considered the primary receptor responsible for the pro-inflammatory effects of C5a. oup.com Its activation initiates a well-defined set of signaling cascades that are crucial for cellular responses such as chemotaxis, degranulation, and the production of inflammatory mediators.

G Protein-Coupled Signaling Cascades (Gαi, Gα16)

Upon agonist binding, C5aR1 undergoes a conformational change that facilitates its coupling to heterotrimeric G proteins, primarily of the Gαi family. nih.gov This interaction leads to the dissociation of the G protein into its Gαi and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. In addition to Gαi, C5aR1 can also couple to Gα16, particularly in hematopoietic cells. nih.govnih.gov The activation of these G proteins is a critical first step in propagating the downstream signaling events.

Downstream Kinase Activation (e.g., MAPK, PI3K/Akt)

The dissociated Gβγ subunits, along with other signaling intermediates, activate several downstream kinase pathways. A key pathway activated is the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK) pathways. nih.gov Activation of these MAPKs is essential for gene expression changes that drive inflammatory responses.

Nuclear Factor Kappa B (NF-κB) Activation

A central transcription factor in the inflammatory process, Nuclear Factor Kappa B (NF-κB), is also a downstream target of C5aR1 signaling. nih.govnih.gov The activation of NF-κB can occur through multiple mechanisms, including the MAPK and PI3K/Akt pathways. Once activated, NF-κB translocates to the nucleus and induces the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules, amplifying the inflammatory cascade.

Intracellular Calcium Mobilization

A hallmark of C5aR1 activation is a rapid and transient increase in intracellular calcium concentration ([Ca2+]i). aai.org This is primarily mediated by the Gβγ subunit-dependent activation of phospholipase C-beta (PLCβ). PLCβ cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. nih.gov This calcium influx is a critical signal for a variety of cellular processes, including degranulation of neutrophils and mast cells, and activation of calcium-dependent enzymes and transcription factors.

C5aR2-Mediated Non-Canonical Signaling and Modulatory Roles

In contrast to the well-defined pro-inflammatory signaling of C5aR1, the function of C5aR2 is more complex and has been a subject of considerable research and debate. oup.com C5aR2 is structurally similar to other GPCRs but lacks the canonical G protein-coupling motif, leading to its classification as an atypical receptor. researchgate.net It does not appear to couple to G proteins and initiate the same signaling cascades as C5aR1. nih.gov Instead, its primary signaling mechanism involves β-arrestin.

Beta-Arrestin Recruitment and Receptor Internalization

Upon agonist binding, C5aR2 robustly recruits β-arrestins (both β-arrestin 1 and β-arrestin 2). nih.govnih.gov This interaction is a key event in the non-canonical signaling of C5aR2. The recruitment of β-arrestin can lead to the internalization of the receptor, a process that was initially thought to primarily function in sequestering C5a and thereby dampening the inflammatory response. nih.gov However, it is now understood that β-arrestin binding to C5aR2 also initiates its own signaling pathways, distinct from G protein-mediated signals. nih.gov These β-arrestin-dependent signals can have modulatory effects on the inflammatory response, sometimes acting to suppress and at other times potentially enhance certain aspects of inflammation. For instance, C5aR2 has been shown to modulate the signaling of other receptors, including C5aR1 and Toll-like receptors (TLRs). aai.orgnih.gov

Proposed Role as a Decoy Receptor

The second C5a receptor, C5aR2 (also known as C5L2), presents a more enigmatic role in C5a signaling. nih.gov Unlike C5aR1, C5aR2 does not couple to G proteins and was initially hypothesized to function as a decoy receptor, sequestering C5a to dampen inflammatory responses. nih.govnih.govscientificarchives.com This hypothesis is supported by some studies showing that C5aR2 can compete with C5aR1 for ligand binding. nih.gov

However, the function of C5aR2 appears to be more complex and context-dependent. nih.gov While some research points to an anti-inflammatory, negative regulatory role by suppressing C5a-C5aR1 interactions, other studies suggest it can have pro-inflammatory effects. nih.govscientificarchives.com For instance, in certain disease models, C5aR2 has been shown to either negatively modulate TLR-C5aR1-induced inflammation or induce the release of pro-inflammatory molecules. nih.gov The conflicting observations may stem from differences in experimental systems, genetic backgrounds of knockout mice, and the specific pathological conditions being studied. nih.gov

Modulation of C5aR1 Signaling Pathways

The signaling through C5aR1 is not a simple on-off switch but is subject to intricate modulation. This regulation occurs at multiple levels, including through the involvement of β-arrestins and the interplay with C5aR2. β-arrestins are known to mediate GPCR desensitization and internalization, but they also act as scaffolds for G protein-independent signaling pathways. nih.gov C5aR2 has been shown to interact with β-arrestins and modulate their recruitment to C5aR1, thereby influencing downstream signaling. scientificarchives.com For example, in human neutrophils, where C5aR2 is predominantly intracellular, its blockade leads to a significant increase in C5a-mediated chemotaxis and ERK1/2 phosphorylation, suggesting a role in modulating the β-arrestin pathway. bohrium.com

Furthermore, the signaling output can be influenced by biased agonists, which preferentially activate certain downstream pathways over others. For instance, the peptide agonist BM213 induces C5aR1-mediated calcium mobilization and pERK1/2 signaling but does not trigger β-arrestin recruitment. acs.org This highlights the potential for developing therapeutic agents that can selectively modulate C5aR1 signaling to achieve desired clinical outcomes.

Receptor Dimerization and Oligomerization Studies

A growing body of evidence indicates that G protein-coupled receptors, including C5aR1, can exist and function as dimers or higher-order oligomers. nih.govnih.gov This oligomerization appears to be a constitutive process that occurs early in the receptor's biosynthesis and is important for its proper folding, glycosylation, and transport to the cell membrane. nih.gov Studies using co-immunoprecipitation of differentially tagged C5a receptors have confirmed the formation of dimers or larger oligomeric complexes. nih.gov

The dimerization of C5aR1 has significant functional implications for its regulation. For instance, the stimulation and phosphorylation of just one monomer within a dimer can be sufficient to trigger the internalization of the entire dimer complex. nih.govnih.gov This mechanism allows for efficient receptor down-regulation even at low ligand concentrations, which is crucial for tightly controlling cellular responses to C5a in pathological conditions. nih.govnih.gov Research using a disulfide-trapping strategy has suggested that C5a receptors may form higher-order oligomers or clusters in the cell membrane. capes.gov.br

Interplay and Cross-Talk with Other Receptor Systems (e.g., Toll-like Receptors)

The signaling initiated by C5a receptor agonists does not occur in isolation but involves intricate cross-talk with other receptor systems, most notably the Toll-like receptors (TLRs). TLRs are a class of pattern recognition receptors that play a central role in the innate immune response to pathogens. The interaction between C5aR and TLR signaling can be either synergistic or antagonistic, depending on the cell type and context.

In human monocyte-derived dendritic cells, simultaneous stimulation with C5a and TLR ligands like LPS can lead to the inhibition of pro-inflammatory cytokine production, such as IL-12 and TNF-α. nih.gov This suggests a modulatory role for C5a in down-regulating or shaping the immune response during an infection. nih.gov Conversely, in human retinal pigment epithelial cells, C5a has been shown to enhance the expression of TLR4 and augment the production of TLR4-induced IL-6 and IL-8. nih.gov

Cellular and Tissue Specific Responses to C5a Receptor Agonism

Immune Cell Modulation (Mouse and Human Relevant Studies)

C5aR is prominently expressed on myeloid cells and plays a critical role in orchestrating innate and adaptive immunity. Its activation on various immune cell populations triggers distinct functional programs.

Neutrophils are primary responders in acute inflammation, and their functions are potently modulated by C5aR signaling.

Chemotaxis and Morphology : C5a is a powerful chemoattractant for neutrophils. Ligation of the C5aR1 receptor on both human and mouse neutrophils induces a rapid reorganization of the cytoskeleton and an influx of ions, leading to changes in cell shape and increased deformability. nih.gov These morphological changes are essential for their migration towards inflammatory stimuli. nih.gov Studies in murine sepsis models show that C5a-C5aR1 interactions lead to these significant alterations in neutrophil morphology, facilitating their chemotactic activity. nih.gov

Degranulation and Oxidative Burst : C5aR activation triggers the release of granule contents and the production of reactive oxygen species (ROS), which are crucial for antimicrobial defense. The signaling cascade involves the activation of Phospholipase C (PLC) and Ras pathways, leading to the activation of NADPH oxidase, the enzyme complex responsible for the oxidative burst. researchgate.net However, the effect of C5a on ROS production can be context-dependent; while it can be a primary stimulus for ROS generation, prior exposure to C5a can sometimes dampen subsequent ROS production in response to other stimuli. researchgate.net

Apoptosis Regulation : C5aR signaling plays a significant role in regulating neutrophil survival. In human neutrophils from polytrauma patients, C5a was found to inhibit apoptosis in a dose-dependent manner. nih.gov This anti-apoptotic effect was observed in both the intrinsic and extrinsic apoptosis pathways and was reversible by a specific C5aR1 antagonist, PMX53. nih.gov The mechanism involves the inhibition of caspase-9 activity, leading to prolonged neutrophil survival. researchgate.netnih.gov

| Function | Effect of C5aR Agonism | Key Mediators/Pathways | Species |

| Chemotaxis | Potent induction of directed cell migration. | C5aR1, Cytoskeletal Reorganization | Mouse, Human |

| Degranulation | Release of antimicrobial proteins and enzymes from granules. | PLC, Protein Kinase C (PKC) | Mouse, Human |

| Oxidative Burst | Generation of reactive oxygen species (ROS). | C5aR1, Gαi, NADPH Oxidase | Mouse, Human |

| Apoptosis | Inhibition of both intrinsic and extrinsic apoptosis, prolonging cell survival. | C5aR1, PI-3K/AKT, Caspase-9 Inhibition | Human |

C5aR agonism influences the differentiation, recruitment, and function of monocytes and macrophages, which are key players in inflammation and tissue repair.

Recruitment and Differentiation : In vivo studies using a SCID mouse model demonstrated that C5a recruits human monocytes and induces their differentiation into mature dendritic cells. nih.gov This effect was found to be indirect, requiring C5a-stimulated production of TNF-alpha and Prostaglandin E2. nih.gov

Phenotypic Polarization : The C5a-C5aR1 axis can influence macrophage polarization towards an M2-like, anti-inflammatory, or immunosuppressive phenotype. mednexus.org In a mouse model of endometriosis, C5aR1+ macrophages were skewed towards the M2 phenotype, and inhibition of C5aR1 reduced this polarization. mednexus.org

Cytokine and Chemokine Production : The effect of C5aR agonism on cytokine production is complex and can differ between monocytes and macrophages. In human monocytes, C5a can enhance the secretion of LPS-induced IL-6 and TNF. uq.edu.au Conversely, in human macrophages (both GM-MΦ and M-MΦ), C5a has been shown to inhibit the production of these same pro-inflammatory cytokines. uq.edu.aunih.gov In mouse peritoneal macrophages, a C5aR agonist peptide, Co1, activated the mTOR pathway, leading to the production of pro-inflammatory cytokines. nih.govresearchgate.net

| Cell Type | Response to C5aR Agonism | Key Mediators/Pathways | Species |

| Monocytes | Recruitment and differentiation into dendritic cells. | TNF-alpha, Prostaglandin E2 | Human (in mouse model) |

| Monocytes | Enhanced LPS-induced IL-6 and TNF secretion. | TLR4 crosstalk | Human |

| Macrophages | Polarization towards an M2-like phenotype. | C5aR1 | Mouse, Human |

| Macrophages | Inhibition of LPS-induced IL-6 and TNF secretion. | Gαi/c-Raf/MEK/ERK signaling | Human |

| Macrophages | Production of pro-inflammatory cytokines. | mTOR pathway | Mouse |

C5aR signaling on antigen-presenting cells (APCs) and T cells can modulate the direction of the adaptive immune response by influencing T helper (Th) cell differentiation.

Treg Differentiation : C5aR signaling plays a regulatory role in the development of regulatory T cells (Tregs). In mice, the genetic ablation or pharmacological inhibition of C5aR on spleen-derived dendritic cells resulted in increased production of TGF-β, which in turn promoted the de novo differentiation of Foxp3+ Tregs. nih.gov This suggests that C5aR signaling normally sets a threshold that can limit Treg development. nih.gov Conversely, another C5a receptor, C5aR2 (C5L2), when expressed on murine T cells, has been shown to augment Treg generation and promote Treg-dependent cardiac allograft survival. nih.gov This suggests a complex interplay between the two C5a receptors in regulating Treg homeostasis. nih.gov

Th1/Th17 Differentiation : C5aR activation on dendritic cells is also an important signal for naive CD4+ T cells to differentiate into Th1 or Th17 effector cells. nih.gov Dendritic cells from C5aR-deficient mice were less potent in driving Th1 cell differentiation. nih.gov C5a signaling can also protect CD4+ T-cells from apoptosis and upregulate pro-inflammatory cytokines like IL-17. researchgate.net

| T Cell Subpopulation | Effect of C5aR Agonism | Modulated Cell Type | Species |

| Treg | C5aR1 signaling on dendritic cells inhibits de novo Treg differentiation. | Dendritic Cells | Mouse |

| Treg | C5aR2 expression on T cells augments Treg generation. | T Cells | Mouse |

| Th1 | C5aR1 signaling on dendritic cells promotes Th1 differentiation. | Dendritic Cells | Mouse |

Dendritic Cells (DCs) : As mentioned previously, C5a can drive the differentiation of human monocytes into mature DCs in vivo. nih.gov These C5a-transformed monocytes represent an inflammatory type of DC, constitutively secreting high amounts of TNF-alpha while retaining the ability to release the Th1 cytokine IL-12 p70 upon stimulation. nih.gov Furthermore, C5aR signaling in spleen-derived DCs regulates the cytokine environment (e.g., TGF-β, IL-6, IL-23, IL-12) that directs T cell differentiation. nih.gov

Mast Cells : Mast cells are crucial tissue-resident sentinels. Studies have shown that murine synovial mast cells express functional C5aR. nih.gov In a mouse model of immune complex arthritis, C5aR on mast cells was required to unleash their pro-inflammatory activity. nih.gov In human mast cells, C5a stimulation promoted the production of the potent neutrophil chemoattractant Interleukin-8 (IL-8). nih.gov

| Cell Type | Effect of C5aR Agonism | Mediator Release | Species |

| Dendritic Cells | Promotes differentiation from monocytes; modulates cytokine production to direct T cell fate. | TNF-alpha, IL-12 p70, TGF-β, IL-6, IL-23 | Human, Mouse |

| Mast Cells | Activation and promotion of pro-inflammatory activity. | Interleukin-8 (IL-8) | Human, Mouse |

Non-Immune Cell Responses

The effects of C5aR agonism extend beyond the immune system, with significant responses observed in structural cells that form tissue barriers.

Endothelial Cells : C5aR is expressed on microvascular endothelial cells in both mice and humans. lambris.comnih.gov In human umbilical vein endothelial cells (HUVECs), stimulation with C5a leads to robust activation of genes related to cell adhesion molecules (E-selectin, ICAM-1, VCAM-1) and cytokines/chemokines (IL-6, VEGFC). nih.gov In mouse dermal microvascular endothelial cells, C5aR expression is upregulated by inflammatory stimuli like LPS or IL-6. lambris.com Subsequent exposure to C5a synergistically enhances the production of chemokines such as Macrophage Inflammatory Protein-2 (MIP-2) and Monocyte Chemoattractant Protein-1 (MCP-1). lambris.com C5a/C5aR signaling can also lead to actin cytoskeletal reorganization, which can alter the permeability of endothelial barriers like the blood-brain barrier. researchgate.net

Epithelial Cells : Functional C5a receptors have also been demonstrated on non-myeloid cells, including rodent type II alveolar epithelial cells and kidney tubular epithelial cells. lambris.com In co-cultures of human lung epithelial and endothelial cells, inflammatory stimuli can induce responses relevant to lung injury, a context where C5a is known to be a key mediator. nih.gov

| Cell Type | Effect of C5aR Agonism | Key Molecular Changes | Species |

| Endothelial Cells | Upregulation of adhesion molecules and production of cytokines/chemokines. | E-selectin, ICAM-1, VCAM-1, IL-6, MIP-2, MCP-1 | Mouse, Human |

| Endothelial Cells | Increased permeability. | Actin cytoskeletal reorganization | Mouse |

| Epithelial Cells | Expression of functional C5aR leading to pro-inflammatory responses. | (General inflammatory response) | Rodent, Human |

Neuronal and Glial Cell Responses: Neuroinflammation and Neuroprotection Concepts

The complement component C5a, through its interaction with the C5a receptor 1 (C5aR1), plays a multifaceted role in the central nervous system (CNS), contributing to both neuroinflammatory and neuroprotective processes. C5aR1 is expressed on various CNS cells, including neurons, microglia, and astrocytes. escholarship.orgnih.gov The activation of the C5a-C5aR1 axis is a significant driver of neuroinflammation. nih.gov

In conditions such as Alzheimer's disease, the C5a/C5aR1 signaling pathway has been implicated in disease progression. nih.govresearchgate.net Activation of this pathway can lead to a feed-forward loop of inflammation, resulting in neuronal injury and death. nih.gov Studies have shown that C5a can be directly toxic to primary rodent neurons in vitro, a process that is dependent on C5aR1. annualreviews.org Furthermore, in the context of Alzheimer's disease models, C5a can exacerbate neuronal damage induced by fibrillar amyloid-beta. escholarship.org

Chronic stress has also been shown to elevate circulating C5a levels, which in turn affects C5aR1 expression in the hippocampus and adrenal glands, suggesting a role for this pathway in stress-related disorders. nih.gov In neuropathic pain models, C5a/C5aR1 signaling in sensory neuron-associated macrophages is crucial for the development of pain, highlighting its role in neuro-immune interactions. biorxiv.orgbiorxiv.org

Conversely, there is evidence suggesting a neuroprotective role for C5a signaling. The activation of C5aR is involved in the recruitment of phagocytic cells, which can clear cellular debris and amyloid plaques in the brain. nih.gov This dual role suggests that the context and cellular environment are critical in determining the ultimate effect of C5a receptor agonism in the CNS. uq.edu.au

The table below summarizes the dual roles of C5aR1 signaling in the central nervous system.

| Cell Type | Pro-inflammatory/Neurodestructive Responses | Neuroprotective Responses |

| Neurons | Direct toxicity and potentiation of amyloid-beta induced damage. escholarship.organnualreviews.org | - |

| Microglia | Activation and promotion of a pro-inflammatory state. escholarship.org | Enhanced phagocytosis and clearance of debris and amyloid plaques. nih.gov |

| Astrocytes | Can be activated by C5a, contributing to neuroinflammation. nih.gov | Required for astrocyte hyperplasia and glial scar formation in the post-acute phase of spinal cord injury. uq.edu.au |

Osteoblasts and Osteoclasts: Regulation of Bone Remodeling

The C5a/C5aR1 axis is an emerging key player in the regulation of bone remodeling, a dynamic process balanced by the activities of bone-forming osteoblasts and bone-resorbing osteoclasts. nih.govfrontiersin.org Both osteoblasts and osteoclasts express C5a receptors, and C5a can be generated locally in the bone microenvironment. nih.govresearchgate.net

Activation of C5aR1 on osteoblasts has been shown to modulate their inflammatory response and their interaction with osteoclasts. nih.gov While C5a alone may not trigger the release of inflammatory cytokines from osteoblasts, it can act synergistically with pro-inflammatory cytokines like IL-1β to significantly induce the expression of IL-6 and IL-8. nih.govlambris.com This inflammatory environment can, in turn, influence bone remodeling.

Furthermore, C5aR1 activation on osteoblasts can regulate the expression of key osteoclastogenic factors, including the receptor activator of nuclear factor-kappaB ligand (RANKL) and osteoprotegerin (OPG). nih.govfrontiersin.org The C5a/C5aR1 axis in osteoblasts can stimulate bone resorption by increasing the RANKL/OPG ratio, particularly in pathological conditions like postmenopausal osteoporosis. frontiersin.orgnih.gov

Regarding osteoclasts, C5a can directly induce their formation from hematopoietic precursor cells, even in the absence of RANKL, a critical factor for osteoclastogenesis. nih.govfrontiersin.org This suggests a direct regulatory role for C5a in osteoclast formation and subsequent bone resorption. nih.gov

The following table outlines the effects of C5a receptor agonism on osteoblasts and osteoclasts.

| Cell Type | Response to C5a Receptor Agonism | Key Mediators and Outcomes |

| Osteoblasts | - Synergistic induction of inflammatory cytokines (IL-6, IL-8) with IL-1β. nih.govlambris.com- Modulation of RANKL and OPG expression. nih.govnih.gov- Stimulation of bone resorption under pathological conditions. frontiersin.orgnih.gov | - Increased inflammatory response.- Altered osteoblast-osteoclast crosstalk. frontiersin.org |

| Osteoclasts | - Direct induction of osteoclastogenesis, even without RANKL. nih.govfrontiersin.org- Enhanced bone resorption. nih.gov | - Increased number of bone-resorbing cells. |

Dental Pulp Stem Cells: Differentiation and Tissue Regeneration Research

The complement system, and specifically the C5a-C5aR axis, plays a crucial role in the inflammatory and regenerative processes within the dental pulp. nih.gov Dental pulp stem cells (DPSCs), which are multipotent, are key to the regenerative capacity of the dental pulp, and their differentiation into odontoblast-like cells is a critical step in dentin repair. longdom.org

Research has demonstrated that C5aR is expressed by DPSCs and that its activation positively regulates their odontogenic differentiation under normal oxygen conditions (normoxia). nih.govnih.gov C5a receptor activation leads to a significant increase in the expression of key odontogenic markers such as dentin matrix protein 1 (DMP-1) and dentin sialophosphoprotein (DSPP). nih.govtandfonline.com Conversely, inhibition of the C5a receptor results in a marked decrease in the expression of these differentiation genes. nih.gov

Interestingly, the effect of C5a on DPSC differentiation appears to be dependent on the oxygen levels in the microenvironment. Under hypoxic conditions, which can occur during inflammation, C5a has been shown to have a reverse effect on DPSC differentiation. nih.gov In the context of inflammation induced by lipopolysaccharide (LPS), the C5aR signaling pathway, potentially through the downstream molecule p38, has been shown to potentiate the odontogenic differentiation of DPSCs. tandfonline.comresearchgate.net

The table below summarizes the research findings on the role of C5a receptor agonism in dental pulp stem cell differentiation.

| Condition | Effect of C5aR Agonism on DPSC Odontogenic Differentiation | Key Molecular Markers Affected |

| Normoxia | Positive regulation, promotion of differentiation. nih.govnih.gov | Increased expression of DMP-1, ON, RUNX2, and DSPP. longdom.orgnih.gov |

| Hypoxia | Reversed function, inhibition of differentiation. nih.gov | Decreased expression of odontogenic differentiation genes. nih.gov |

| LPS-induced Inflammation | Potentiation of differentiation. tandfonline.comresearchgate.net | Increased expression of DSPP and DMP-1. tandfonline.com |

Other Anatomical Sites: (e.g., Hepatic Stellate Cells, Smooth Muscle Cells)

The influence of C5a receptor agonism extends to various other cell types and anatomical locations, playing significant roles in both physiological and pathological processes.

Hepatic Stellate Cells:

In the liver, hepatic stellate cells (HSCs) are central to the development of liver fibrosis. frontiersin.org The C5a receptor is highly expressed in HSCs, and its activation by C5a has been shown to play a role in the progression of liver fibrosis. nih.govnih.gov C5a can significantly activate HSCs, leading to the upregulation of α-smooth muscle actin (α-SMA), hyaluronic acid, and type IV collagen, which are hallmarks of HSC activation and fibrosis. nih.govnih.gov

Furthermore, C5a has been found to inhibit the apoptosis of HSCs, thereby promoting their survival and contributing to the persistence of fibrosis. nih.gov C5a also acts as a potent chemoattractant for HSCs, enhancing their migration, which is another critical aspect of the fibrotic process. nih.gov

Smooth Muscle Cells:

C5a is a recognized potent contractile agonist for smooth muscle cells. nih.gov Studies on isolated smooth muscle cells have demonstrated that C5a can directly induce contraction, a response that is accompanied by an increase in calcium influx. nih.gov This direct effect on smooth muscle contraction highlights the potential role of C5a in various physiological and pathophysiological processes involving smooth muscle, such as bronchoconstriction and vascular regulation. nih.gov

The table below provides a summary of the effects of C5a receptor agonism on these other cell types.

| Cell Type | Anatomical Site | Response to C5a Receptor Agonism | Key Findings |

| Hepatic Stellate Cells | Liver | Activation, migration, and inhibition of apoptosis. nih.govnih.govnih.gov | - Upregulation of α-SMA, hyaluronic acid, and type IV collagen. nih.govnih.gov- Contribution to liver fibrosis. researchgate.net |

| Smooth Muscle Cells | Various tissues | Direct induction of contraction. nih.gov | - Accompanied by increased Ca2+ influx. nih.gov- Implicated in processes like bronchoconstriction and vasodilation. nih.gov |

Role of C5a Receptor Agonists in Pre Clinical Disease Models Mouse and Human Relevance

Inflammatory and Autoimmune Disease Models

In most models of inflammation and autoimmunity, activation of the C5a receptor by its agonist C5a is a critical step in the initiation and amplification of the inflammatory cascade. This activation drives the recruitment of immune cells, triggers the release of inflammatory mediators, and contributes to tissue damage.

In rodent models of polymicrobial sepsis, such as cecal ligation and puncture (CLP), activation of the C5a/C5aR axis is a key driver of pathology. The generation of C5a during sepsis leads to a "cytokine storm," characterized by the excessive release of pro-inflammatory mediators. nih.govnih.gov This overwhelming inflammatory response is associated with the development of multiorgan failure (MOF) and high mortality rates. nih.gov

Research in mouse models demonstrates that C5aR expression is significantly increased in the lung, liver, kidney, and heart during the early phases of sepsis. jci.org The interaction of C5a with its upregulated receptors contributes to several harmful outcomes, including the impairment of neutrophil innate immune functions like phagocytosis and chemotaxis, apoptosis of lymphoid cells leading to immunosuppression, and the development of a consumptive coagulopathy. nih.govumich.edu Consequently, the role of a C5a receptor agonist in this context is to mimic the detrimental effects of endogenous C5a, thereby perpetuating the systemic inflammation that characterizes sepsis and SIRS. umich.edu

| Disease Model | Agonist (Endogenous) | Key Findings in Mouse/Rodent Models |

| Sepsis (Cecal Ligation and Puncture - CLP) | C5a | Activation of C5aR contributes to the "cytokine storm" and multiorgan failure. nih.gov |

| C5aR expression is upregulated in vital organs during sepsis. jci.org | ||

| C5a signaling impairs essential neutrophil functions and induces lymphoid cell apoptosis. nih.govumich.edu |

The activation of C5aR is pivotal in the effector phase of inflammatory arthritis. In mouse models of rheumatoid arthritis, C5a is found in the diseased joints and acts as a potent chemoattractant for neutrophils and macrophages. nih.govresearchgate.net The infiltration of these inflammatory cells into the synovial tissue and fluid is a hallmark of the disease, leading to the production of cytokines like TNF-α and other mediators that drive joint destruction. nih.gov

Studies using C5aR-deficient mice have shown that these animals are completely protected from developing arthritis induced by anti-collagen antibodies. nih.govresearchgate.net This indicates that agonist activation of C5aR is an essential step for the recruitment of inflammatory cells and the subsequent development of the disease. The role of a C5aR agonist is therefore to promote synovial infiltration and joint destruction, making the C5a/C5aR axis a central component of arthritis pathology. nih.gov

| Disease Model | Agonist (Endogenous) | Key Findings in Mouse Models |

| Experimental Arthritis (Anti-collagen antibody-induced) | C5a | C5aR activation is essential for the infiltration of neutrophils and macrophages into the joint. nih.gov |

| Genetic ablation of C5aR completely protects mice from arthritis, highlighting the critical pro-inflammatory role of agonist activation. nih.govresearchgate.net |

The role of C5aR activation in inflammatory bowel disease (IBD) models appears to be dependent on the phase of the disease. In mouse models of acute colitis induced by dextran sulfate sodium (DSS), C5aR activation plays a detrimental role. Mice deficient in C5aR exhibit milder disease symptoms, reduced histological damage, and lower expression of inflammatory mediators compared to wildtype mice. nih.govoup.com This suggests that in the acute phase, C5aR agonism drives colonic inflammation.

Conversely, in models of chronic colitis, the absence of C5aR signaling was found to be disadvantageous. nih.govoup.com C5aR-deficient mice with chronic colitis showed aggravated weight loss and more severe histological damage and granulocyte infiltration. nih.gov This complex role suggests that while C5aR agonism is pro-inflammatory and harmful in acute intestinal inflammation, it may have a different, potentially regulatory or protective function during the chronic phase of the disease. nih.govoup.com

| Disease Model | Agonist (Endogenous) | Key Findings in Mouse Models |

| Acute DSS-Induced Colitis | C5a | C5aR activation is detrimental, leading to more severe disease symptoms and inflammation. nih.gov |

| Chronic DSS-Induced Colitis | C5a | Absence of C5aR signaling is disadvantageous, suggesting a potentially different role for C5aR activation in the chronic phase. nih.govoup.com |

The consequences of C5aR activation in preclinical renal disease models are highly dependent on the specific pathology.

In multiple rodent models of diabetic kidney disease (DKD) , the C5a/C5aR1 axis is upregulated and plays a clear pathogenic role. diabetesjournals.orgmonash.edunih.gov Activation of the receptor by C5a propagates renal injury by disrupting mitochondrial metabolic function and promoting inflammation and fibrosis. diabetesjournals.orgnih.govutas.edu.au In vitro exposure of human renal proximal tubular epithelial cells to C5a alters mitochondrial respiration and increases the generation of reactive oxygen species. diabetesjournals.orgnih.gov Thus, in the context of DKD, C5aR agonism is a driver of kidney damage.

In contrast, research in certain models of acute kidney injury (AKI) has revealed a surprising protective role for C5aR1 signaling. nih.gov In mouse models of toxin-induced AKI (using aristolochic acid or folic acid), genetic deletion of C5aR1 resulted in increased AKI severity and more extensive tubular injury. nih.gov Further investigation showed that C5aR1 signaling in kidney tubule cells is renoprotective by helping to maintain mitochondrial function and limit excessive glycolysis upon injury. nih.gov This indicates that in specific contexts of toxin-induced AKI, a C5aR agonist could potentially have a therapeutic effect.

| Disease Model | Agonist (Endogenous) | Key Findings in Mouse Models |

| Diabetic Kidney Disease (DKD) | C5a | C5a/C5aR1 axis is upregulated and propagates renal injury. diabetesjournals.orgmonash.edu |

| C5aR activation disrupts mitochondrial function in renal tubular cells. diabetesjournals.orgnih.gov | ||

| Toxin-Induced Acute Kidney Injury (AKI) | C5a | C5aR1 signaling in kidney tubules is renoprotective. nih.gov |

| Absence of C5aR1 exacerbates AKI severity and tubular injury. nih.gov |

In preclinical models of acute lung injury (ALI) , C5aR activation is a primary driver of the inflammatory cascade. In fact, intratracheal administration of recombinant mouse C5a is used as an experimental method to induce ALI in mice. nih.gov This agonist activation triggers a massive recruitment of leukocytes, particularly neutrophils, into the alveolar spaces and causes severe dysfunction of the alveolar-capillary barrier. nih.gov C5a signaling also induces the release of pro-inflammatory cytokines and chemokines within the lung, amplifying the injury. jci.orgnih.gov

The role of C5aR agonism in allergic airway inflammation is more nuanced and appears to be phase-dependent. Studies in mouse models show that C5aR activation during the initial sensitization to an allergen can suppress the development of a Th2-mediated allergic response. nih.gov However, once allergic inflammation is already established, C5aR activation exacerbates the disease by promoting the influx of inflammatory cells and contributing to airway hyperresponsiveness. nih.govnih.gov This dual role indicates that the effect of a C5aR agonist depends critically on the timing of its engagement with the receptor relative to the progression of the allergic disease.

| Disease Model | Agonist | Key Findings in Mouse Models |

| Acute Lung Injury (ALI) | Recombinant mouse C5a | Intratracheal administration induces ALI, characterized by leukocyte influx and barrier dysfunction. nih.gov |

| Endogenous C5a | C5aR activation regulates the expression of other immune receptors (FcγRs) on alveolar macrophages, linking complement to other inflammatory pathways. jci.org | |

| Allergic Airway Inflammation | Endogenous C5a | C5aR activation suppresses Th2 sensitization during initial allergen exposure but exacerbates inflammation in established disease. nih.gov |

Neurological Disorder Models

While C5aR activation is often associated with detrimental neuroinflammation in the central nervous system (CNS), recent studies using a specific C5aR agonist in a mouse model of Alzheimer's disease have revealed a potential therapeutic role. nih.govnih.gov

In the 5XFAD transgenic mouse model of Alzheimer's disease, intermittent treatment with the modified C5a receptor agonist, EP67, was shown to be beneficial. nih.gov This treatment enhanced the phagocytic activity of microglia and other immune cells, leading to a significant reduction in both fibrillar and non-fibrillar β-amyloid (Aβ) deposits in the brain. nih.govnih.gov

Furthermore, the agonist treatment reduced astrocytosis and preserved synaptic and neuronal markers. nih.gov Critically, these pathological improvements were associated with a significant preservation of memory function in the treated mice. nih.govnih.gov These findings suggest that, in the context of Alzheimer's pathology, phasic activation of the C5a receptor with a specific agonist can harness the innate immune system to clear pathogenic Aβ aggregates, thereby offering a novel therapeutic avenue. nih.gov This contrasts with the generally pro-inflammatory and pathogenic role attributed to C5a-C5aR1 signaling in other neurodegenerative diseases. uq.edu.au

| Disease Model | Agonist (Synthetic) | Key Findings in Mouse Models |

| Alzheimer's Disease (5XFAD mice) | EP67 | Intermittent treatment enhanced phagocytosis, leading to a significant reduction of β-amyloid plaques. nih.govnih.gov |

| Preserved synaptic and neuronal markers and improved memory function. nih.gov | ||

| Suggests that timely and phasic C5aR activation can be therapeutic by promoting clearance of pathogenic proteins. nih.gov |

Ischemic Stroke Models

In the context of ischemic stroke, the role of the C5a/C5aR axis is primarily associated with exacerbating neuroinflammation and injury. Studies using mouse models of transient middle cerebral artery occlusion (MCAO) have been pivotal in elucidating this relationship. While direct administration of agonists is less common in these models, the effects of blocking the receptor provide strong evidence for the detrimental role of C5aR activation. For instance, in a reperfused stroke model, mice treated with a C5a receptor antagonist (C5aRA) exhibited significantly smaller infarct volumes and showed trends toward improved neurological function. nih.gov This suggests that the endogenous C5a acting as an agonist during cerebral ischemia contributes to reperfusion injury. nih.gov The complement cascade is implicated in this process, and human stroke patients have shown increased plasma levels of C5a after an ischemic event. nih.gov Therefore, agonism of the C5a receptor in this context is understood to amplify the inflammatory response that contributes to neurological damage. nih.gov

| Disease Model | Agonist/System Studied | Key Findings | Relevance |

| Reperfused Stroke (Mouse) | Endogenous C5a (effects inferred from C5aR antagonist) | Blockade of C5aR with an antagonist significantly reduced stroke volume and improved neurological scores. nih.gov | Suggests that C5aR agonism by endogenous C5a is a key contributor to reperfusion injury and neurological damage following a stroke. nih.gov |

Alzheimer's Disease Models

The role of C5a receptor agonism in Alzheimer's disease (AD) is complex, with studies pointing to both detrimental and potentially beneficial effects. In some contexts, C5aR signaling is implicated in the neurodegenerative process. researchgate.netnih.gov Abnormal activation of the C5aR has been shown to cause apoptosis in neuronal cells, and C5aR expression has been identified on pyramidal cells of the hippocampus and cortex in healthy human brains, which appears to be lost in the brains of AD patients, suggesting involvement in neurodegeneration. nih.gov

Conversely, other research using transgenic mouse models of AD presents a different perspective. In a study with 5XFAD mice, a model for familial Alzheimer's, long-term treatment with a modified C5a receptor agonist, EP67, led to significant improvements. nih.gov The administration of this agonist resulted in a decrease in both fibrillar and pre-fibrillar β-amyloid deposits and a notable enhancement of cognitive function. nih.gov The proposed mechanism involves the C5aR agonist recruiting phagocytic cells, such as microglia, to areas of amyloid plaques, thereby promoting their clearance. nih.gov This suggests that, in certain therapeutic contexts, C5aR agonism could be harnessed to reduce amyloid pathology and improve cognitive outcomes in AD. nih.gov

| Disease Model | Agonist/System Studied | Key Findings | Relevance |

| 5XFAD Transgenic Mouse Model of AD | EP67 (modified C5aR agonist) | Reduced β-amyloid deposition, decreased gliosis, and significantly improved cognitive impairment. nih.gov | Highlights a potential therapeutic strategy where C5aR agonism could enhance the clearance of amyloid plaques and improve cognitive function in AD. nih.gov |

| Human and Rat Brain Tissue, Neuroblastoma Cells | Endogenous C5a, Antisense Homology Box (AHB) peptides | C5aR activation can induce apoptosis in neuronal cells; C5aR is expressed in key brain regions but is lost in AD brains. nih.gov | Suggests C5aR signaling may be directly involved in the neurodegenerative processes of Alzheimer's disease. nih.gov |

Multiple Sclerosis/Experimental Autoimmune Encephalomyelitis (EAE) Models

Experimental Autoimmune Encephalomyelitis (EAE) is the most common animal model for human multiple sclerosis (MS). transpharmation.comcancer.gov The role of the C5a receptor in this model has been investigated, yielding nuanced results. The C5a receptor is expressed on various cells within the central nervous system (CNS), including microglia, astrocytes, and neurons, and its expression is significantly upregulated during the inflammation seen in EAE. nih.gov

However, studies using a potent small-molecule C5a receptor antagonist, AcF-[OPdChaWR], in rat models of EAE found that blocking the receptor had no effect on the clinical course or pathology of the disease. nih.gov This outcome implies that C5aR activation is not essential for disease induction or progression in these specific, strongly complement-dependent models. nih.gov Further supporting this, selective overexpression of C5a in the brains of mice did not worsen the development or progression of EAE. researchgate.net In a different study analyzing C5-deficient mice, the presence of C5 (the precursor to C5a) was linked to more widespread inflammation in the acute phase of EAE, but also to more efficient remyelination and axonal survival in the chronic phase. nih.gov This suggests a dual role where C5aR agonism might contribute to early inflammation but could also be involved in later repair processes.

| Disease Model | Agonist/System Studied | Key Findings | Relevance |

| Lewis Rat EAE and ADEAE Models | Endogenous C5a (effects inferred from antagonist AcF-[OPdChaWR]) | C5aR antagonist therapy had no effect on clinical disease or pathology. nih.gov | Suggests that C5aR agonism is not a critical driver of disease in these particular rat EAE models. nih.gov |

| Mouse EAE Model | Endogenous C5 (precursor to C5a) | Presence of C5 was associated with more extensive inflammation in acute EAE but favored axonal survival and remyelination in chronic EAE. nih.gov | Indicates a complex, time-dependent role for the C5a/C5aR axis, potentially contributing to both early damage and later repair in MS-like pathology. |

Cancer Biology: Tumor Microenvironment and Metastasis Models

In cancer biology, C5a receptor activation is predominantly linked to tumor progression and metastasis. uq.edu.auaacrjournals.orgnih.gov The C5a generated within the tumor microenvironment acts as a potent chemoattractant for immunosuppressive cells. nih.gov Studies using a syngeneic mouse model of breast cancer (4T1) demonstrated that C5aR signaling facilitates lung and liver metastases. uq.edu.au This occurs by suppressing the anti-tumor T-cell response. aacrjournals.org

The mechanism involves the recruitment of myeloid-derived suppressor cells (MDSCs) to pre-metastatic niches, creating an immunosuppressive environment that allows tumor cells to thrive. uq.edu.auaacrjournals.org C5aR activation on these myeloid cells regulates the production of immunosuppressive cytokines like TGF-β and IL-10, which in turn promotes the generation of T regulatory cells (Tregs) and renders effector CD8+ T cells dysfunctional. aacrjournals.orgnih.gov Consequently, both genetic deletion and pharmacologic blockade of C5aR were shown to reduce lung metastases in mice. aacrjournals.orgnih.gov

Interestingly, the effect of C5a may be concentration-dependent. Low levels of C5a have been observed to have a tumor-suppressive effect by attracting anti-tumor cells like M1 macrophages and natural killer (NK) cells. nih.gov However, higher concentrations of C5a, which are more typical in established tumors, promote tumor growth by stimulating angiogenesis and creating a profoundly immunosuppressive microenvironment. nih.gov

| Disease Model | Agonist/System Studied | Key Findings | Relevance |

| 4T1 Syngeneic Mouse Breast Cancer Model | Endogenous C5a | C5aR signaling promotes lung and liver metastasis by suppressing CD4+ and CD8+ T-cell responses. uq.edu.auaacrjournals.org | Highlights that C5aR agonism facilitates cancer spread by creating an immunosuppressive metastatic niche. aacrjournals.org |

| HPV-Induced Cervical Cancer Model (Mouse) | Endogenous C5a | C5a acts as a potent chemoattractant for MDSCs into the primary tumor. aacrjournals.org | Demonstrates a key mechanism by which C5aR agonism alters the tumor microenvironment to favor immune evasion. |

| Ovarian SKOV-3 Xenograft Model (SCID mice) | Endogenous C5a | Low C5a levels attracted anti-tumor M1 macrophages and NK cells; high C5a levels promoted tumor progression. nih.gov | Shows a concentration-dependent, dual role for C5aR agonism in modulating the tumor immune landscape. nih.gov |

Fibrotic Disorder Models

In preclinical models of fibrotic diseases, C5a receptor agonism consistently demonstrates a pro-fibrotic role. The activation of C5aR promotes inflammation and the subsequent deposition of extracellular matrix proteins, leading to tissue scarring.

In mouse models of chronic pancreatitis, C5a plays a crucial role in pancreatic fibrogenesis. nih.gov C5-deficient mice or those treated with a C5a receptor antagonist developed significantly less pancreatic fibrosis. nih.gov C5a was found to directly activate pancreatic stellate cells (PSCs), which are the primary cells responsible for producing fibrotic matrix proteins in the pancreas. nih.gov Similarly, in models of renal fibrosis, such as unilateral ureteral obstruction (UUO), C5a/C5aR signaling is identified as a potent pro-fibrotic pathway. nih.gov C5aR expression increases as fibrosis progresses, particularly in injured renal tubules. nih.gov Activation of the receptor recruits inflammatory cells and prompts the release of pro-fibrotic mediators like TGF-β, exacerbating tissue damage and fibrosis. researchgate.net In vitro experiments confirmed that C5a stimulation of primary tubular cells induced the expression of injury and fibrosis markers. nih.gov

| Disease Model | Agonist/System Studied | Key Findings | Relevance |

| Chronic Pancreatitis (Mouse; duct ligation and cerulein models) | Endogenous C5a | C5a directly activates pancreatic stellate cells; C5 deficiency or C5aR antagonism significantly reduces pancreatic fibrosis. nih.gov | Identifies C5aR agonism as a key driver of fibrosis in chronic pancreatitis. nih.gov |

| Unilateral Ureteral Obstruction (UUO) Renal Fibrosis (Mouse) | Endogenous C5a | C5aR deficiency significantly reduced renal fibrosis, while C5a stimulation of tubular cells induced pro-fibrotic markers. nih.gov | Establishes C5aR agonism as a potent pro-fibrotic pathway in kidney disease, promoting inflammation and matrix deposition. nih.govresearchgate.net |

Pain and Nociception Models

In various mouse models of pain, C5a receptor agonists are shown to be potent pro-nociceptive agents, meaning they induce or enhance the sensation of pain. The blockade of C5aR has been demonstrated to reduce pain behaviors in models of inflammatory, neuropathic, and postoperative pain, indicating a critical role for C5aR activation in these states. nih.govnih.gov

Direct administration of C5a into the hind paw of a mouse elicits both heat and mechanical hyperalgesia (an increased sensitivity to painful stimuli). nih.gov Electrophysiological studies using in vitro skin-nerve preparations have shown that C5a can directly activate and sensitize primary afferent nociceptors, which are the nerve fibers that transmit pain signals. nih.gov This sensitization is particularly notable for heat-sensitive C-fibers. nih.gov Furthermore, C5a application elevates intracellular calcium in dorsal root ganglia (DRG) neurons, which are central to the pain pathway, and facilitates their response to other pain-inducing stimuli like capsaicin. nih.gov These findings collectively establish that C5aR agonism plays a direct role in generating pain and hypersensitivity following tissue injury and inflammation. nih.govnih.gov

| Disease Model | Agonist/System Studied | Key Findings | Relevance |

| Inflammatory and Postoperative Pain (Mouse) | C5a (exogenous) | Intraplantar injection of C5a elicits heat and mechanical hyperalgesia. nih.gov | Demonstrates that C5aR agonism is sufficient to produce pain hypersensitivity. |

| In vitro Skin-Nerve Preparation (Mouse) | C5a (exogenous) | C5a activates and sensitizes cutaneous nociceptors, especially heat-sensitive C-fibers. nih.gov | Provides a direct mechanism for C5a-induced pain at the peripheral nerve level. nih.gov |

| Dorsal Root Ganglia (DRG) Neuron Culture (Mouse) | C5a (exogenous) | C5a elevates intracellular calcium in DRG neurons and facilitates responses to capsaicin. nih.gov | Shows that C5aR agonism can modulate the excitability of central pain-pathway neurons. nih.gov |

Pharmacological Characterization of C5a Receptor Agonists in Research

Ligand Binding Affinity and Receptor Occupancy Studies

The initial step in agonist characterization involves determining its binding affinity for the C5a receptor. This is typically quantified by parameters such as the inhibition constant (Ki) or the dissociation constant (Kd), which represent the concentration of the agonist required to occupy 50% of the receptors. A lower Ki or Kd value signifies a higher binding affinity.

A two-site binding model has been proposed for the interaction between C5a and C5aR1. nih.govbiorxiv.org This model suggests a primary high-affinity contact between the core of the C5a molecule and the N-terminus of the receptor, followed by a secondary interaction involving the C-terminus of C5a and a binding pocket within the transmembrane domains of the receptor. nih.gov The C-terminal region of C5a, particularly the final 8 residues, is largely responsible for the full agonist activity. nih.gov Synthetic peptide analogues derived from this C-terminal sequence have been developed and shown to inhibit C5a binding with Ki values in the micromolar range. nih.gov For instance, a hexapeptide agonist, N-MethylPhe-Lys-Pro-DCha-Cha-DArg-CO2H, demonstrated an IC50 of approximately 25 nM against C5aR on isolated human polymorphonuclear leukocyte (PMN) membranes. nih.gov

Receptor occupancy studies aim to correlate the extent of receptor binding with the observed biological response. The law of mass action dictates that under simple conditions, the relationship between agonist concentration and the response follows a rectangular hyperbola. utdallas.edu However, due to signal amplification downstream of receptor activation, the dose-response curve is often shifted to the left of the receptor-occupancy profile. utdallas.edu

Receptor Selectivity and Specificity Profiling of Agonists

Receptor selectivity is a critical aspect of agonist characterization, referring to an agonist's ability to preferentially bind to and activate a specific receptor subtype over others. pharmacologyeducation.org This is particularly relevant as C5a can also bind to a second receptor, C5L2 (also known as GPR77), although C5L2 does not appear to couple to G proteins and its signaling activity is not well-defined. nih.gov Furthermore, selectivity against other related receptors, such as the C3a receptor (C3aR), is also important. nih.gov

The development of selective C5aR1 agonists is crucial for dissecting the specific roles of C5aR1 in various physiological and pathological processes. Recently, potent and stable peptide agonists for C5aR1 have been developed that exhibit no activity at C5aR2 and display over 1000-fold selectivity for C5aR1 over C3aR. acs.org For example, the decapeptide analogue, Tyr-Ser-Phe-Lys-Pro-Met-Pro-Leu-DAla-Arg, acts as a full agonist at C5aR1 but also demonstrates binding to the C3a receptor. nih.gov In contrast, some compounds have shown tissue selectivity, suggesting potential differences in receptor conformation or G protein coupling in different cell types. nih.gov

The concept of selectivity is relative, and a high enough concentration of a "selective" agonist may still activate other receptor subtypes. pharmacologyeducation.org Therefore, thorough profiling against a panel of related receptors is essential to establish the true selectivity of a C5a receptor agonist.

Agonist-Induced Receptor Activation and Functional Potency Assessment

Following binding, an agonist induces a conformational change in the receptor, leading to its activation and the initiation of downstream signaling pathways. The functional potency of an agonist is a measure of the concentration required to produce a defined level of biological response, often expressed as the half-maximal effective concentration (EC50). utdallas.edu A lower EC50 value indicates higher potency.

The activation of C5aR1 by agonists triggers various cellular responses, including calcium mobilization, phosphorylation of extracellular signal-regulated kinases (ERK), and chemotaxis. acs.orgacs.org Functional assays measuring these responses are used to assess the potency of C5a receptor agonists. For example, the synthetic peptide agonist BM213 induces C5aR1-mediated calcium mobilization and pERK1/2 signaling. acs.org

The endogenous ligand C5a is metabolized by carboxypeptidases to C5a des Arg, which has significantly reduced potency for inducing chemotaxis and spasmogenic responses. nih.gov Studies comparing the activity of human and murine C5a have shown that while human C5a-desArg has greatly reduced activity, murine C5a-desArg retains a similar level of activation as murine C5a on its cognate receptor. nih.gov This highlights species-specific differences in agonist potency and receptor activation.

Structure-Activity Relationships Focusing on Receptor Interaction Sites

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of an agonist relates to its biological activity. These studies involve systematically modifying the agonist's structure and observing the effects on binding affinity and functional potency. For the C5a receptor, SAR studies have been instrumental in identifying key residues on both the agonist and the receptor that are crucial for their interaction.

The C-terminal region of C5a is the primary determinant of its agonist activity. nih.govsinobiological.com Specifically, the C-terminal arginine residue (Arg74 in human C5a) plays a critical role. nih.govnih.gov This residue is thought to interact with Asp282 located near the extracellular face of transmembrane domain VII of the C5a receptor. nih.gov The interaction between Arg74 of C5a and Asp282 of the receptor is responsible for the higher potency of intact C5a compared to its des-arginated form. nih.gov

Other important interaction sites on the C5a molecule include basic residues in its core, which interact with acidic residues in the N-terminus of the C5a receptor. nih.gov Cryo-electron microscopy structures of C5aR1 in complex with agonists have provided detailed insights into the ligand-binding interface, revealing significant conformational changes in C5a upon receptor binding. biorxiv.org These studies have also highlighted the importance of residues in the extracellular loops of the receptor in ligand recognition and activation. biorxiv.org

Biased Agonism and Differential Receptor Conformation Studies

Biased agonism, also known as functional selectivity, is a phenomenon where an agonist can preferentially activate certain downstream signaling pathways over others. frontiersin.orgyoutube.com This occurs when an agonist stabilizes a specific receptor conformation that favors coupling to a particular set of intracellular signaling molecules, such as G proteins or β-arrestins. frontiersin.org

The study of biased agonism at the C5a receptor is an emerging area of research with significant therapeutic potential. nih.govnih.gov By developing biased agonists, it may be possible to selectively trigger desired therapeutic effects while avoiding unwanted side effects mediated by other signaling pathways. frontiersin.org

Recent studies have identified G protein-biased agonists of C5aR1, such as the octapeptide BM213. nih.govacs.org BM213 induces G protein-mediated signaling, such as calcium mobilization and ERK phosphorylation, but does not promote the recruitment of β-arrestin 2. nih.govacs.org In contrast, another agonist, BM221, shows no signaling bias. acs.org Cryo-electron microscopy studies have provided structural insights into how different peptide analogs can induce biased signaling, suggesting that the distance between specific residues in the agonist and the receptor can determine the degree of bias towards G protein or β-arrestin pathways. nih.gov These findings open up new avenues for the rational design of biased C5a receptor agonists with improved therapeutic profiles.

Advanced Research Methodologies for Studying C5a Receptor Agonists

In Vitro Cellular and Biochemical Assays

In vitro assays provide a controlled environment to dissect the specific cellular and biochemical pathways initiated by C5a receptor agonists. These methods are fundamental for characterizing agonist potency, efficacy, and the downstream signaling cascades.

Activation of the C5a receptor, a G protein-coupled receptor (GPCR), by an agonist promptly triggers the release of intracellular calcium stores. Calcium flux assays monitor this change in intracellular calcium concentration, serving as a direct indicator of receptor activation. moleculardevices.com These assays typically use fluorescent calcium indicators that emit a signal upon binding to calcium, allowing for real-time measurement in a high-throughput format. moleculardevices.com For instance, studies on human polymorphonuclear leukocytes (PMNs) and other C5aR-expressing cells demonstrate a dose-dependent increase in intracellular calcium following stimulation with C5a agonists. nih.govnih.govoup.com

Directly downstream of receptor binding, G protein activation occurs. The GTPγS binding assay is a classic functional assay that measures this primary step. nih.gov It utilizes a non-hydrolyzable analog of GTP, [³⁵S]GTPγS, which binds to the Gα subunit upon receptor activation. Because it is poorly hydrolyzed, it accumulates, and the measured radioactivity is proportional to the extent of G protein activation. This method is particularly useful for distinguishing between full and partial agonists at the C5a receptor. nih.gov

| Assay Type | Principle | Typical Cell Types | Key Finding |

| Calcium Flux | Measures agonist-induced increase in intracellular Ca²⁺ using fluorescent dyes. | Human PMNs, Bovine Neutrophils, Transfected Cell Lines | C5a and C5adesArg induce robust, dose-dependent calcium mobilization. oup.com |

| GTPγS Binding | Quantifies G protein activation by measuring the binding of a non-hydrolyzable GTP analog ([³⁵S]GTPγS) to membranes from C5aR-expressing cells. | C5aR-expressing cell membranes | Differentiates agonist, antagonist, and inverse agonist activity at the receptor. nih.gov |

Upon sustained agonist exposure, C5a receptors undergo desensitization and internalization, a regulatory mechanism to attenuate signaling. These processes can be studied using several techniques. Confocal microscopy allows for the direct visualization of receptor trafficking. nih.govnih.gov Following agonist stimulation, fluorescently labeled C5a receptors or co-localized proteins like β-arrestin can be observed moving from the plasma membrane into intracellular endosomal compartments. nih.govnih.gov

Biochemical approaches, such as radiolabeled ligand binding assays, quantify the loss of surface receptors. biologists.com Cells are exposed to a C5a agonist, and at various time points, the number of available surface receptors is measured by their ability to bind a radiolabeled ligand like ¹²⁵I-C5a. biologists.com Research has shown that agonist-mediated internalization of the C5a receptor is rapid and dependent on the phosphorylation of serine residues in its C-terminal tail. nih.govnih.gov

Desensitization, the functional uncoupling of the receptor from its signaling pathway, can be assayed by measuring a diminished response to a secondary agonist challenge. For example, cells pre-treated with a C5a agonist show a reduced calcium flux or cAMP inhibition response when stimulated again. oup.comembopress.org

| Methodology | Description | Key Finding |

| Confocal Microscopy | Visualizes the translocation of fluorescently-tagged C5aR or associated proteins (e.g., β-arrestin) from the cell surface to internal vesicles after agonist treatment. | Agonist binding causes C5aR to form a persistent complex with β-arrestin and move into endosomes. nih.gov |

| Radiolabeled Ligand Binding | Quantifies the number of surface receptors by measuring the binding of a radiolabeled C5a analog before and after agonist exposure. | The rate of ¹²⁵I-C5a internalization is significantly reduced in cells expressing phosphorylation-deficient C5aR mutants. biologists.com |

| Functional Desensitization Assay | Measures the cellular response (e.g., calcium flux) to an agonist after a period of pre-exposure to the same or a different agonist. | Pre-treatment of bovine neutrophils with C5a results in homologous desensitization to a subsequent C5a challenge. oup.com |

To understand the broader cellular impact of C5a receptor activation, researchers analyze changes in gene and protein expression.

Flow Cytometry is used to quantify C5a receptor (CD88) expression on the surface of various human and mouse immune cells and to measure the upregulation of cellular activation markers, such as CD11b and CD66b, on neutrophils and monocytes following agonist stimulation. nih.govnih.govnih.govnih.gov

Western Blot analysis allows for the detection and quantification of total C5aR protein in cell lysates, providing information on receptor expression levels. nih.govnih.gov It can identify the C5aR protein based on its molecular weight. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA) is a quantitative method used to measure the secretion of cytokines and chemokines from cells after stimulation with a C5a agonist. For example, C5a stimulation of human platelets has been shown to induce the release of CXCL4. nih.gov

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is employed to measure the levels of C5aR messenger RNA (mRNA), providing insights into the transcriptional regulation of the receptor in different cell types or under various conditions. oup.com

| Technique | Application for C5aR Agonist Research | Example Finding |

| Flow Cytometry | Quantifies cell surface expression of C5aR (CD88) and agonist-induced activation markers (e.g., CD11b). | C5aR is highly expressed on human and bovine neutrophils and monocytes. oup.com Agonist stimulation significantly upregulates CD11b and CD66b on neutrophils. nih.gov |

| Western Blot | Detects total C5aR protein in cell lysates. | A protein of approximately 50 kDa, corresponding to C5aR, is detected in lysates from human PMNs and monocytes. nih.gov |

| ELISA | Measures the concentration of cytokines/chemokines (e.g., TNF, CXCL4) released by cells upon agonist stimulation. | C5a stimulation induces a dose-dependent release of CXCL4 from human platelets. nih.gov |

| RT-qPCR | Quantifies C5aR mRNA levels in cells and tissues. | C5aR mRNA has been detected in bovine lymphocytes even when surface protein expression is not apparent via flow cytometry. oup.com |

A primary function of C5a is to act as a potent chemoattractant, guiding immune cells to sites of inflammation. The Boyden chamber assay is the classic method used to study chemotaxis in vitro. nih.govresearchgate.net This apparatus consists of two compartments separated by a microporous membrane. cellbiolabs.comcellbiolabs.com Cells, such as neutrophils or microglia, are placed in the upper chamber, and the C5a agonist is placed in the lower chamber. nih.gov The number of cells that migrate through the pores toward the chemoattractant is quantified to determine the agonist's chemotactic potency. Studies using this method have shown that C5a potently stimulates the migration of mouse primary microglial cells and human endothelial cells in a dose-dependent manner. nih.govnih.gov

| Assay | Principle | Cell Types | Key Finding |

| Boyden Chamber | Cells are placed in an upper chamber and migrate through a porous membrane towards a chemoattractant (C5a agonist) in a lower chamber. | Neutrophils, Monocytes, Microglia, Endothelial Cells. nih.govnih.gov | C5a induces a potent, bell-shaped dose-response curve for migration in microglial cells, which is characteristic of a chemotactic (gradient-dependent) response. nih.gov |

Modern assays allow for detailed investigation of specific signaling pathways. Reporter gene assays are used to measure transcriptional activation downstream of receptor signaling. For the C5a receptor, this can involve coupling receptor activation to a reporter gene, such as luciferase, via a specific response element in the promoter.

Beta-arrestin (β-arrestin) recruitment assays are crucial for studying receptor desensitization, internalization, and G protein-independent signaling. promega.com Upon agonist-induced receptor phosphorylation, β-arrestins are recruited from the cytoplasm to the receptor. nih.gov This interaction can be measured using techniques like Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC), such as in the PathHunter® assay platform. discoverx.comnih.govfrontiersin.org In these systems, the C5a receptor and β-arrestin are fused to complementary parts of a reporter enzyme or a donor/acceptor pair. discoverx.comnih.gov Agonist-induced recruitment brings the components together, generating a measurable signal. Studies have confirmed that C5a stimulation causes the dose-dependent recruitment of β-arrestin2 to the C5a receptor. nih.gov

| Assay Type | Principle | Example Platform | Key Finding |

| Beta-Arrestin Recruitment | Measures the interaction between an agonist-activated C5aR and β-arrestin. Typically involves fusing the two proteins to components of a reporter system (e.g., enzyme fragments, BRET pairs). | PathHunter® (EFC), BRET | C5a and its metabolite C5a-desArg stimulate the recruitment of β-arrestin2 to the C5a receptor. nih.gov |

| Reporter Gene | Measures the activation of a specific transcription factor downstream of C5aR signaling by quantifying the expression of a reporter gene (e.g., luciferase). | iLite® C5a Assay | Can be used to screen for and quantify the functional activity of C5aR agonists and antagonists. nih.gov |

In Vivo Animal Models (Mouse)

To understand the physiological effects of C5a receptor agonists in a whole organism, researchers utilize in vivo mouse models. frontiersin.org A common and robust pharmacodynamic model involves the intravenous administration of a recombinant mouse C5a agonist. nih.govacs.orgnih.gov This procedure elicits a rapid and measurable systemic inflammatory response.

Key endpoints measured in this model include:

Neutrophil Mobilization: Within minutes of C5a injection, a significant increase in circulating polymorphonuclear neutrophils (PMNs) is observed. nih.govacs.org These cells are mobilized from bone marrow reservoirs into the bloodstream, an effect that can be quantified by flow cytometry or analysis of blood smears. acs.org

Cytokine Production: The C5a injection also triggers a rapid elevation in the plasma levels of pro-inflammatory cytokines, most notably Tumor Necrosis Factor (TNF). nih.govacs.org

The specificity of these responses is confirmed using C5a receptor 1 (C5aR1) knockout mice. In these mice, the C5a-induced neutrophil mobilization and TNF production are dramatically reduced, demonstrating that the effects are primarily mediated through C5aR1. nih.govacs.orgresearchgate.net This in vivo model is invaluable for assessing the pharmacodynamics and efficacy of C5a receptor modulators, such as antagonists like PMX53 and JPE-1375, by measuring their ability to block these agonist-induced effects. nih.govacs.orgnih.gov

| Model | Procedure | Key Measured Endpoints | Significance |

| Acute C5a Agonist Challenge | Intravenous injection of recombinant mouse C5a into wild-type or C5aR1 knockout mice. | 1. Polymorphonuclear Neutrophil (PMN) count in peripheral blood.2. Plasma Tumor Necrosis Factor (TNF) concentration. | Demonstrates the potent in vivo pro-inflammatory activity of C5a. Confirms C5aR1 as the primary receptor mediating these acute effects. nih.govacs.org Provides a pharmacodynamic model to test the efficacy of C5aR antagonists. nih.gov |

Genetically Modified Mouse Models (e.g., C5aR1-deficient, C5aR2-deficient, Human C5aR Knock-in Mice)